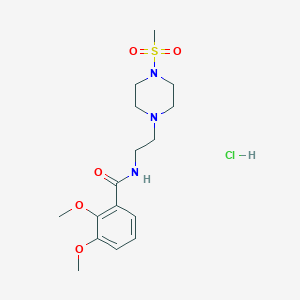

2,3-dimethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-dimethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C16H26ClN3O5S and its molecular weight is 407.91. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,3-Dimethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H27N3O2S, which includes a piperazine ring substituted with a methylsulfonyl group and a benzamide moiety. The presence of methoxy groups on the benzene ring may influence its biological interactions.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit the proliferation of various cancer cell lines. In particular, compounds with piperazine and methoxy substitutions demonstrated enhanced cytotoxicity against human cancer cells.

- Case Study : A study involving a series of benzamide derivatives found that those containing piperazine exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against A-431 and Jurkat cell lines, indicating strong antiproliferative activity .

Antimicrobial Activity

The antimicrobial potential of related compounds suggests that this compound may also exhibit antibacterial properties.

- Research Findings : A recent investigation into structurally similar compounds revealed promising antibacterial activity against Gram-positive bacteria, with some derivatives outperforming traditional antibiotics . The mechanism appears to involve disruption of bacterial cell wall synthesis.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Target Enzymes : Similar benzamide derivatives have been shown to inhibit histone methyltransferases, which play a crucial role in epigenetic regulation and cancer progression .

- Receptor Modulation : Compounds with piperazine moieties often interact with neurotransmitter receptors, potentially affecting pathways involved in neuropharmacology .

Data Table: Biological Activity Overview

科学的研究の応用

Antidepressant Activity

Research indicates that compounds similar to 2,3-dimethoxy-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride exhibit antidepressant properties. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, which are critical neurotransmitters associated with mood regulation. Studies have shown that piperazine derivatives can enhance the antidepressant effects by acting on serotonin receptors .

Anticonvulsant Properties

Recent investigations into the anticonvulsant activity of related compounds have demonstrated significant efficacy in reducing seizure activity in animal models. For instance, derivatives with similar structural motifs have been tested for their ability to protect against seizures induced by pentylenetetrazole (PTZ), showcasing promising results . The structure-activity relationship (SAR) studies highlight that modifications to the piperazine ring can enhance anticonvulsant effects.

Antitumor Activity

The compound has also been evaluated for its anticancer potential. Studies have reported that certain analogues exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The presence of a sulfonamide group is thought to contribute to its antitumor activity by inhibiting key metabolic pathways in cancer cells .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives demonstrated that modifications to the benzamide structure significantly improved antidepressant efficacy in rodent models. The most effective compounds showed a reduction in depressive-like behavior measured by the forced swim test .

Case Study 2: Anticonvulsant Testing

In a controlled experiment assessing the anticonvulsant properties of several derivatives, one analogue exhibited a median effective dose (ED50) significantly lower than traditional anticonvulsants, indicating a potential for clinical application in epilepsy management .

Case Study 3: Cancer Cell Line Studies

Research published in a peer-reviewed journal highlighted the cytotoxic effects of thiazole-pyridine hybrids against multiple cancer cell lines. The study found that compounds with structural similarities to this compound had IC50 values indicating potent antitumor activity .

化学反応の分析

Amide Condensation

The primary reaction involves coupling 2,3-dimethoxybenzoic acid with a substituted piperazine derivative (e.g., 4-(methylsulfonyl)piperazine ). This is achieved via amide bond formation using EDC as a coupling agent, often in solvents like dichloromethane or tetrahydrofuran (THF). The reaction proceeds through activation of the carboxylic acid group, forming an active intermediate (e.g., O-acylisourea), which then reacts with the amine group of the piperazine derivative.

Reaction Mechanism :

-

Activation of carboxylic acid by EDC in the presence of a base (e.g., DIPEA).

-

Formation of O-acylisourea intermediate.

-

Nucleophilic attack by the piperazine amine, resulting in amide bond formation.

Hydrochloride Salt Formation

The final step involves protonation of the amide nitrogen to yield the hydrochloride salt. This is typically achieved by dissolving the amide in a solvent (e.g., ethanol or methanol) and adding hydrochloric acid (HCl) to adjust pH .

Reaction Conditions and Reagents

| Step | Reagents/Solvents | Conditions |

|---|---|---|

| Amide Condensation | EDC, DIPEA, DCM/THF | Room temperature, 24–48 h |

| Hydrochloride Salt | HCl, ethanol/methanol | pH adjustment to acidic conditions |

Analytical Characterization

The compound is typically characterized using:

-

NMR spectroscopy (e.g., ¹H-NMR, ¹³C-NMR) to confirm structural integrity.

-

Mass spectrometry (e.g., ESI-MS) to verify molecular weight and purity .

-

Elemental analysis to confirm stoichiometry and salt formation .

Pharmacological Insights

While the query focuses on chemical reactions, related compounds with similar structures (e.g., benzamide derivatives) exhibit interactions with neurotransmitter systems, such as serotonin (5-HT) and dopamine receptors . For example:

-

D3-selective dopamine receptor ligands with piperazine substituents show high affinity (Kᵢ ≤ 1 nM) and selectivity over D2/D4 subtypes .

-

Methylsulfonyl groups enhance lipophilicity, potentially improving CNS penetration .

Research Findings

特性

IUPAC Name |

2,3-dimethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O5S.ClH/c1-23-14-6-4-5-13(15(14)24-2)16(20)17-7-8-18-9-11-19(12-10-18)25(3,21)22;/h4-6H,7-12H2,1-3H3,(H,17,20);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDPRJXHFSVTID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCN2CCN(CC2)S(=O)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。